molecular formula C21H23N3O3S B4137802 2-(1-adamantyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide

2-(1-adamantyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B4137802
M. Wt: 397.5 g/mol
InChI Key: JQXHXQRPYCBKDF-UHFFFAOYSA-N
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Description

The compound “2-(1-adamantyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide” is a complex organic molecule. It contains an adamantyl group, which is a bulky, three-dimensional structure derived from adamantane . It also contains a nitrophenyl group, which is a phenyl ring with a nitro (-NO2) substituent, and a thiazol-2-yl group, which is a type of heterocyclic compound containing sulfur and nitrogen .


Molecular Structure Analysis

The adamantyl group is known for its rigid and bulky structure, which can influence the physical and chemical properties of the compound . The nitrophenyl group is an electron-withdrawing group, which could potentially participate in various chemical reactions. The thiazole ring, containing both sulfur and nitrogen atoms, is a common motif in various biologically active compounds .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the nitro group in the nitrophenyl ring is often involved in redox reactions . The thiazole ring might participate in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural components. For example, the adamantyl group could impact the compound’s solubility due to its hydrophobic nature . The presence of the nitrophenyl and thiazol-2-yl groups could also influence properties such as acidity/basicity, reactivity, and more .

Mechanism of Action

Without specific context or experimental data, it’s difficult to predict the exact mechanism of action of this compound. It could potentially interact with biological targets via the thiazole ring or the nitrophenyl group .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The study of such a compound could open up new avenues in various fields, depending on its physical, chemical, and biological properties. It could be of interest in medicinal chemistry, materials science, or synthetic chemistry, among others .

properties

IUPAC Name

2-(1-adamantyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c25-19(11-21-8-13-4-14(9-21)6-15(5-13)10-21)23-20-22-18(12-28-20)16-2-1-3-17(7-16)24(26)27/h1-3,7,12-15H,4-6,8-11H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXHXQRPYCBKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NC(=CS4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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